

# An In-depth Technical Guide to SB-237376 for Neuroscience Research

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## Compound of Interest

Compound Name: SB-237376

Cat. No.: B8386307

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## Introduction

**SB-237376** is a notable pharmacological tool in the field of neuroscience, recognized for its properties as a dopamine D3 receptor antagonist. While specific quantitative binding data for **SB-237376** is not readily available in the public domain, extensive research has been conducted on its close structural analog, SB-277011-A. This guide will provide a comprehensive overview of the pharmacological profile of this class of compounds, leveraging the rich dataset available for SB-277011-A as a proxy, and detail its application in neuroscience research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize these compounds in their experimental designs.

## Core Compound Profile: SB-277011-A (as an analog for SB-237376)

SB-277011-A is a potent and selective antagonist of the dopamine D3 receptor. Its high affinity and selectivity make it an invaluable tool for dissecting the physiological and pathological roles of this specific dopamine receptor subtype.

## Quantitative Data: Binding Affinity and Selectivity

The following tables summarize the binding affinity (pKi) and functional antagonism (pKb) of SB-277011-A for human and rat dopamine receptors, as well as its selectivity over a wide

range of other neurochemical targets.

Table 1: Dopamine Receptor Binding Affinity of SB-277011-A[1][2]

Receptor	Species	pKi
D3	Human	7.95
D2L	Human	< 6.0
D3	Rat	7.97
D2	Rat	< 6.0

Higher pKi values indicate stronger binding affinity.

Table 2: Functional Antagonist Activity of SB-277011-A[1]

Receptor	Species	pKb
D3	Human	8.3
D2	Human	6.4

pKb represents the negative logarithm of the antagonist's dissociation constant, indicating its potency.

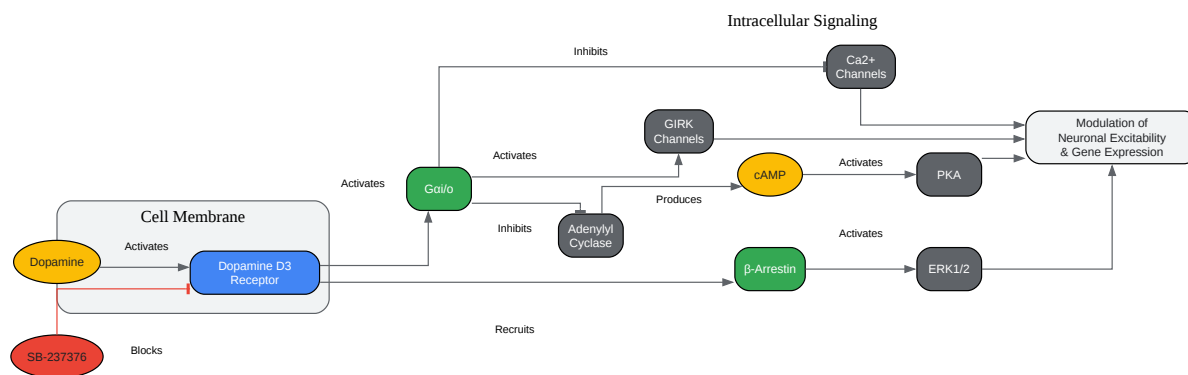
Table 3: Selectivity Profile of SB-277011-A[1][2]

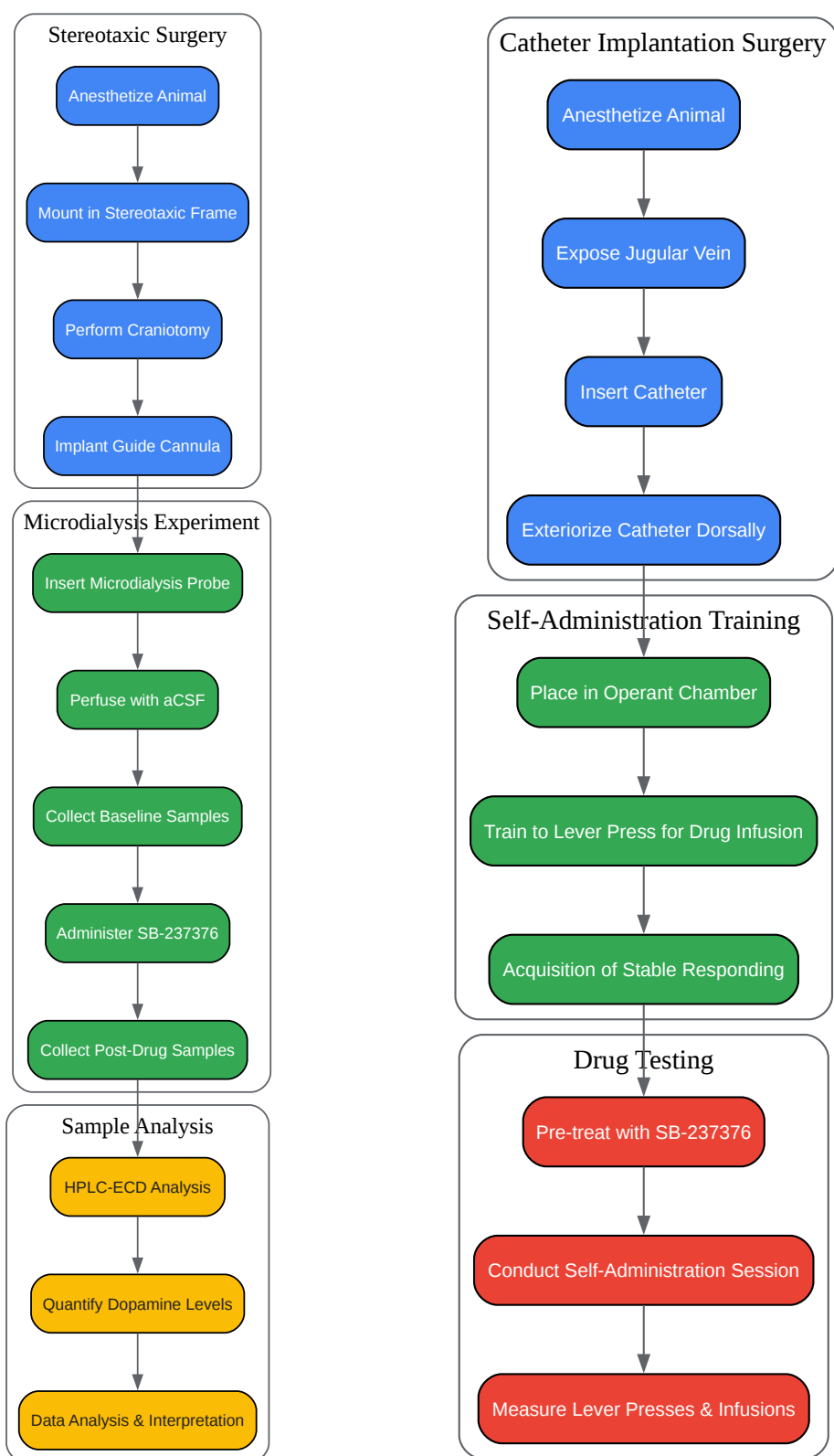
Parameter	Value
D3 vs. D2 Selectivity (Human)	~100-fold
D3 vs. D2 Selectivity (Rat)	~80-fold
Selectivity over 66 other receptors, enzymes, and ion channels	>100-fold

# Signaling Pathways of Dopamine D3 Receptor

## Antagonism

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the G $\alpha$ i/o subunit. Antagonism of the D3 receptor by compounds like **SB-237376** and SB-277011-A blocks the downstream signaling cascades initiated by dopamine binding. This includes the modulation of adenylyl cyclase activity,  $\beta$ -arrestin recruitment, and the activity of various ion channels and kinases.





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## References

- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
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